molecular formula C22H43F3LiO7P B12298200 lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate

Cat. No.: B12298200
M. Wt: 514.5 g/mol
InChI Key: MSNFEQOPGDWXDX-UHFFFAOYSA-M
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Description

Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is a complex organophosphate compound It is characterized by the presence of lithium, a long alkyl chain, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves multiple steps. The starting materials typically include hexadecanol, 2,2,2-trifluoroethanol, and phosphorus oxychloride. The reaction proceeds through the formation of intermediate esters and phosphates, followed by the introduction of lithium to form the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The key steps include the esterification of hexadecanol with 2,2,2-trifluoroethanol, followed by phosphorylation and lithiation. The process is optimized for yield and purity, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require catalysts or specific solvents.

Major Products

The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research explores its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the development of advanced materials, including coatings and lubricants.

Mechanism of Action

The mechanism of action of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit specific enzyme activities, such as phospholipase A2, by binding to the active site and preventing substrate access. This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    MJ33: A similar compound that also inhibits phospholipase A2 activity.

    CI-976: Another compound that inhibits lysophosphatidylcholine acyltransferase activity.

Uniqueness

Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is unique due to its specific combination of a long alkyl chain, trifluoroethoxy group, and lithium. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H43F3LiO7P

Molecular Weight

514.5 g/mol

IUPAC Name

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate

InChI

InChI=1S/C22H44F3O7P.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26;/h21,26H,2-20H2,1H3,(H,27,28);/q;+1/p-1

InChI Key

MSNFEQOPGDWXDX-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OCO

Origin of Product

United States

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